molecular formula C9H10BrNO B8327825 4-Bromo-5-methyl-2,3-dihydrobenzofuran-7-amine

4-Bromo-5-methyl-2,3-dihydrobenzofuran-7-amine

Cat. No. B8327825
M. Wt: 228.09 g/mol
InChI Key: HNLRHOMTOLFPBZ-UHFFFAOYSA-N
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Patent
US09206166B2

Procedure details

To a mixture of 5-methyl-2,3-dihydrobenzofuran-7-amine (1d) (1.0 g, 6.7 mmol) in DMF (21 mL) at 0° C., was added NBS (1.19 g, 6.7 mmol), it was stirred at 0° C., for 15 min. The mixture was extracted with EtOAc (150 mL), washed with saturated NaHSO3 (50 mL), water, brine, dried and concentrated. The residue was purified by column chromatography on silica gel eluting with hexanes/EtOAc (20:1) to give the title compound (1e) as a yellow solid. MS-ESI (m/z): 228 (M+1)+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
solvent
Reaction Step One
Name
Quantity
1.19 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([NH2:11])[C:5]2[O:9][CH2:8][CH2:7][C:6]=2[CH:10]=1.C1C(=O)N([Br:19])C(=O)C1>CN(C=O)C>[Br:19][C:10]1[C:6]2[CH2:7][CH2:8][O:9][C:5]=2[C:4]([NH2:11])=[CH:3][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC=1C=C(C2=C(CCO2)C1)N
Name
Quantity
21 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.19 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C., for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (150 mL)
WASH
Type
WASH
Details
washed with saturated NaHSO3 (50 mL), water, brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel eluting with hexanes/EtOAc (20:1)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=C(C=C(C2=C1CCO2)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.